![molecular formula C22H12BrN5O2 B14787971 5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14787971.png)
5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]quinoxaline core, which is known for its significant biological activities
Métodos De Preparación
The synthesis of 5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]quinoxaline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromo group: This step involves bromination using reagents like N-bromosuccinimide (NBS).
Attachment of the furan-2-carboxamide moiety: This can be done through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product with high purity.
Análisis De Reacciones Químicas
5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biology: It is used in biological assays to study its effects on cellular pathways and gene expression.
Pharmacology: Researchers investigate its pharmacokinetic properties and potential therapeutic uses.
Industry: It may be used as an intermediate in the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors that play a role in disease progression. For example, it may inhibit kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
Similar compounds to 5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide include:
N-(3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)acrylamide: This compound shares a similar pyrrolo[2,3-b]quinoxaline core but differs in the substituents attached to the core structure.
5-bromo-1-tosyl-1H-pyrrolo[2,3-b]quinoxaline: This compound has a similar core structure but includes a tosyl group instead of the furan-2-carboxamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H12BrN5O2 |
|---|---|
Peso molecular |
458.3 g/mol |
Nombre IUPAC |
5-bromo-N-(3-cyano-1-phenylpyrrolo[3,2-b]quinoxalin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C22H12BrN5O2/c23-18-11-10-17(30-18)22(29)27-20-14(12-24)19-21(28(20)13-6-2-1-3-7-13)26-16-9-5-4-8-15(16)25-19/h1-11H,(H,27,29) |
Clave InChI |
NGFYSVJWYNOJNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C5=CC=C(O5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


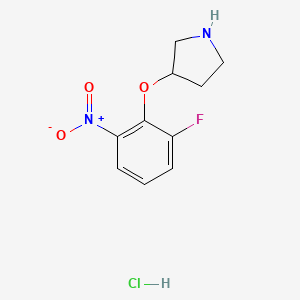
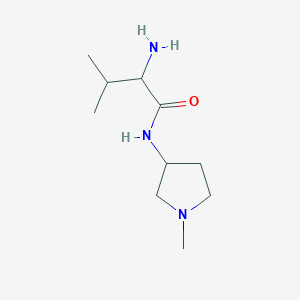
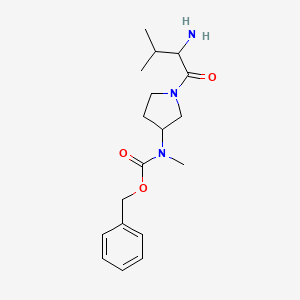

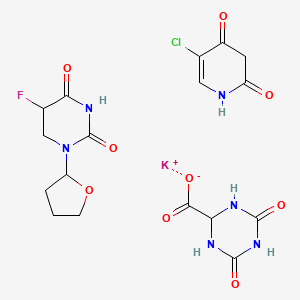
![2-[Methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid](/img/structure/B14787925.png)
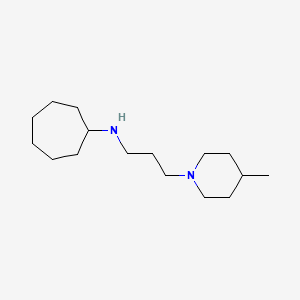
![Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B14787932.png)


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide](/img/structure/B14787956.png)
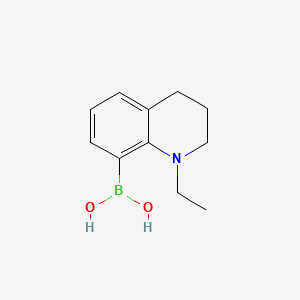

![2-[1-(1-Phenylethylamino)ethyl]phenol;hydrochloride](/img/structure/B14787982.png)
